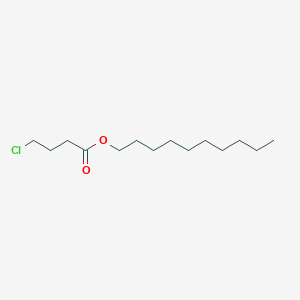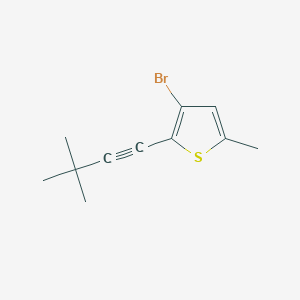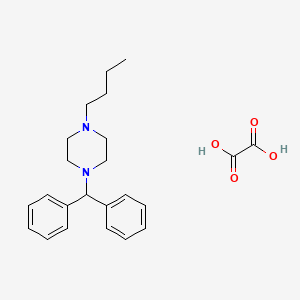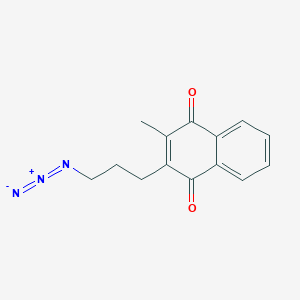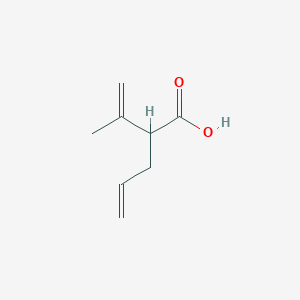
2-(Prop-1-en-2-yl)pent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of allyl bromide with pent-4-enoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-en-2-yl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Prop-1-en-2-yl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenoic acid: A simpler analog without the allyl group.
3-Pentenoic acid: Another isomer with the double bond in a different position.
4-Pentenoic acid: Similar structure but lacks the allyl group.
Uniqueness
2-(Prop-1-en-2-yl)pent-4-enoic acid is unique due to the presence of both an allyl group and a pentenoic acid moiety
Propiedades
Número CAS |
88226-93-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-prop-1-en-2-ylpent-4-enoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-5-7(6(2)3)8(9)10/h4,7H,1-2,5H2,3H3,(H,9,10) |
Clave InChI |
VEUPTSONTQEDDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one](/img/structure/B14393276.png)
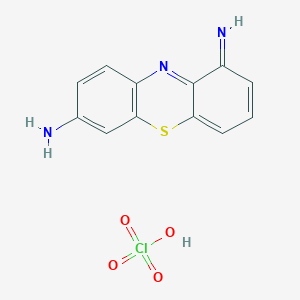
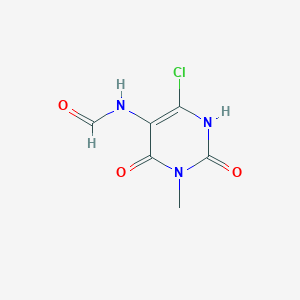
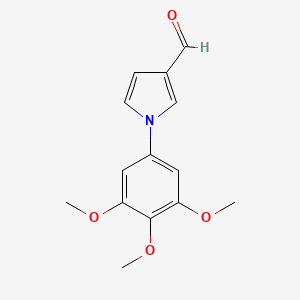
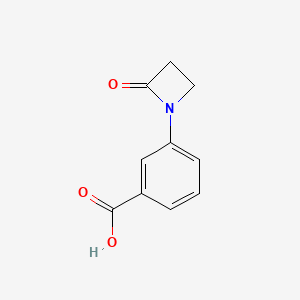
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
